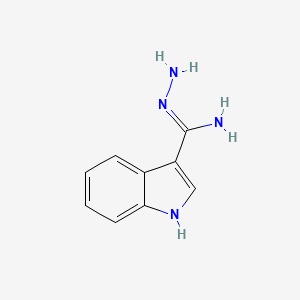

N'-amino-1H-indole-3-carboximidamide

Description

N'-Amino-1H-indole-3-carboximidamide is a substituted indole derivative featuring a carboximidamide group at the 3-position of the indole ring and an amino (-NH₂) substituent on the amidine nitrogen. The base structure, 1H-indole-3-carboximidamide (CAS 764600-87-5, C₉H₉N₃, MW 159.19), lacks the N'-amino group . The addition of an amino substituent likely enhances its basicity and reactivity compared to hydroxyl or unsubstituted analogs.

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N'-amino-1H-indole-3-carboximidamide |

InChI |

InChI=1S/C9H10N4/c10-9(13-11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,11H2,(H2,10,13) |

InChI Key |

ODRAYRBRVQQIRP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=N/N)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NN)N |

Origin of Product |

United States |

Preparation Methods

Classic Fischer Indole Pathway

The reaction begins with phenylhydrazine and a ketone or aldehyde under acidic conditions (e.g., HCl, H₂SO₄, or acetic acid). For example, 2-methylaniline derivatives react with dimethylformamide (DMF) and phosphorus oxychloride to form a Vilsmeier reagent, which facilitates formylation at the C3 position. Subsequent aminolysis with hydrazine introduces the carboximidamide moiety. A representative protocol involves:

- Vilsmeier reagent preparation : Anhydrous DMF and POCl₃ at 0–5°C.

- Formylation : Dropwise addition of 2-methylaniline to the reagent, followed by reflux (80–90°C) for 5–8 hours.

- Amination : Treatment with hydrazine hydrate under microwave irradiation (200°C, 15 min) to yield N'-amino-1H-indole-3-carboximidamide.

Yields for this method range from 68% to 90% , depending on substituents.

Modified Fischer Indolization with Microwave Assistance

Microwave-assisted Fischer indole synthesis significantly reduces reaction times. For instance, 4-methoxyphenylhydrazine hydrochloride and methyl 4-ketocyclohexanecarboxylate undergo cyclization in acetic acid at 80°C for 3 hours, achieving 90% yield . This method is scalable to multi-gram quantities and avoids prolonged heating.

One-Pot Reductive Cyclization Strategies

Cyanoacetamide Intermediate Route

A one-pot, two-step method utilizes 2-halonitrobenzene and cyanoacetamides as precursors:

- SₙAr Reaction : Cyanoacetamide reacts with 2-fluoronitrobenzene under basic conditions (NaH/DMF) to form 2-cyano-2-(2-nitrophenyl)acetamide.

- Reduction/Cyclization : FeCl₃ and Zn powder in HCl mediate nitro group reduction and cyclization, yielding this compound derivatives.

| Starting Material | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 2-Fluoronitrobenzene | 85 | FeCl₃ (3 equiv), Zn (10 equiv) | |

| 2-Chloronitrobenzene | 76 | 100°C, 1 h |

This method produces 23 derivatives with yields ranging from 42% to 85% .

Spirocyclic Isoxazole Intermediate Route

A novel two-step approach involves:

- Spirocyclization : Indoles react with nitrostyrene in the presence of phosphorous acid to form 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles].

- Hydrazine Cleavage : Microwave-assisted treatment with hydrazine hydrate (200°C, 15 min) extrudes phenylacetonitrile, yielding unprotected 3-aminoindoles.

This method achieves 80–90% yields and avoids protective group strategies.

Post-Functionalization of Preformed Indoles

Curtius Rearrangement of Indole-3-Carboxylic Acids

Indole-3-carboxylic acids undergo Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form isocyanates, which are quenched with hydrazine to afford the target compound. However, this multistep process suffers from moderate yields (55–64% ) and requires stringent anhydrous conditions.

Palladium-Catalyzed C–H Amination

Direct C–H amination of indoles using Pd(OAc)₂ and oxidants (e.g., Ag₂CO₃) enables regioselective introduction of amino groups. For example, 2-phenylindole reacts with Boc-protected hydroxylamine under catalytic conditions to yield N'-Boc-3-aminoindole, followed by deprotection with TFA. While efficient, this method is limited by substrate scope and catalyst cost.

Microwave-Enhanced Synthetic Protocols

Microwave irradiation accelerates key steps, such as hydrazine-mediated cyclization and aminolysis. For instance, 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile converts to this compound in 90% yield within 15 minutes under microwave conditions. This approach reduces side reactions and improves purity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Fischer Indole Synthesis | Scalable, high regioselectivity | Requires acidic conditions | 68–90 |

| One-Pot Reductive Cyclization | No protective groups, broad scope | Fe/Zn stoichiometry sensitive | 42–85 |

| Post-Functionalization | Utilizes commercial indoles | Multistep, moderate yields | 55–64 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 80–90 |

Chemical Reactions Analysis

1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.

Biology: The compound’s derivatives are studied for their antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The hydrazinyl group can form hydrogen bonds and interact with nucleophilic sites, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N'-amino-1H-indole-3-carboximidamide and related compounds:

*Inferred based on molecular formula of parent compound (C₉H₉N₃) + NH₂ group.

Functional Group Impact

- Amino (-NH₂) vs.

- Substituent Effects: 4-Methoxy (-OCH₃): Increases lipophilicity and may enhance membrane permeability compared to unsubstituted derivatives .

Research Implications and Limitations

- Biological Activity: Hydroxy-substituted analogs (e.g., N'-hydroxy-4-chloro-1H-indole-3-carboximidamide) are often explored as enzyme inhibitors or antimicrobial agents due to their ability to chelate metals . The amino variant may exhibit distinct interactions with biological targets.

- Data Gaps: Direct experimental data on this compound’s physicochemical properties (e.g., solubility, stability) are absent in the provided evidence. Further studies are needed to validate inferred characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.